8-methoxy-1H-purine
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Overview
Description
8-Methoxy-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-1H-purine typically involves the methoxylation of purine derivatives. One common method starts with the reaction of xanthine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to introduce the methoxy group at the 8th position . Another approach involves the use of 2-methoxybenzonitrile as a starting material, which undergoes a series of reactions including hydrolysis, reduction, halogenation, and substitution to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient catalysts are key factors in optimizing the production process. For instance, the Friedel-Crafts acylation-cycloalkylation reaction using magnetic field-controlled nanometer particle load Lewis acid catalysts has been reported to be effective for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methoxy-purine-2,6-dione derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine, followed by nucleophilic substitution with methanol.
Major Products:
Oxidation: 8-Methoxy-purine-2,6-dione derivatives.
Reduction: Various reduced purine derivatives.
Substitution: Different 8-substituted purine derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methoxy-1H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-methoxy-1H-purine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives inhibit the activity of enzymes such as xanthine oxidase, which plays a role in purine metabolism . These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
8-Methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives: These compounds exhibit analgesic and anti-inflammatory activities.
8-Methoxy-purine-2,6-dione derivatives: Known for their chemopreventive and anti-inflammatory properties.
Uniqueness: 8-Methoxy-1H-purine stands out due to its specific methoxy substitution at the 8th position, which imparts unique chemical and biological properties. This modification enhances its potential as a versatile scaffold for the development of novel therapeutic agents .
Properties
IUPAC Name |
8-methoxy-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-11-6-9-4-2-7-3-8-5(4)10-6/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBUFCIYODTAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=NC=NC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901659 |
Source
|
Record name | NoName_795 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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